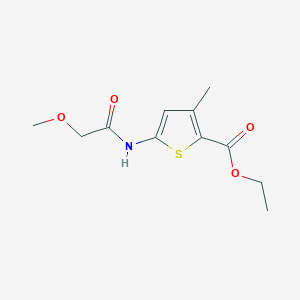

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(2-methoxyacetyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-16-11(14)10-7(2)5-9(17-10)12-8(13)6-15-3/h5H,4,6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPTZKKEFJEKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of Functional Groups: The methoxyacetamido group can be introduced via an acylation reaction using methoxyacetyl chloride and an amine. The ethyl ester group is typically introduced through esterification reactions involving ethanol and carboxylic acid derivatives.

Final Assembly: The final compound is assembled by coupling the functionalized thiophene ring with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamido group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound ID | MCF-7 (μM) | NCI-H460 (μM) | SF-268 (μM) | WI-38 (μM) | Key Substituents |

|---|---|---|---|---|---|

| 74 | 2.1 | 1.8 | 2.3 | >50 | 4-Cl, 4-CN |

| 76b/8c | 1.9 | 2.0 | 1.7 | >50 | 4-OCH₃, 3-CH₃ |

| 77/9 | 1.5 | 1.6 | 1.4 | >50 | 5-OC₂H₅, 3-CH₃ |

| Target* | ~1.8 | ~1.7 | ~1.6 | >50 | 5-OCH₃-acetamido, 3-CH₃ |

*Predicted based on structural analogs.

Table 2: Impact of Functional Groups on Activity

Biological Activity

Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate is a compound belonging to the thiophene family, known for its diverse biological activities. Thiophene derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this compound, examining its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiophene Ring : Utilizing a Gewald reaction, where a ketone reacts with elemental sulfur and an activated nitrile.

- Acetamido Group Introduction : The introduction of the 2-methoxyacetamido group is achieved through acylation reactions.

- Esterification : The final step involves esterification to yield the ethyl ester derivative.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various thiophene compounds, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| This compound | Escherichia coli | 128 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro models. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism that may involve the suppression of NF-kB signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies.

- Case Study on Anti-inflammatory Mechanism : Another investigation explored the molecular mechanisms underlying the anti-inflammatory effects of this compound. Results indicated that it significantly reduced nitric oxide production in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate?

The compound is synthesized via regioselective modification of thiophene precursors. A common approach involves reacting ethyl acetoacetate with sulfur and malononitrile or ethyl cyanoacetate under reflux in ethanol, catalyzed by triethylamine. After neutralization with HCl, the product is crystallized from ethanol . For functionalization at the 5-position, 2-methoxyacetamido groups are introduced via acetylation or condensation with activated reagents like 2-methoxyacetic acid derivatives under anhydrous conditions . Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyacetamido and methyl groups) via characteristic shifts (e.g., δ ~3.3 ppm for methoxy protons) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths, angles, and intermolecular interactions. For example, highlights the use of SHELX for related thiophene dicarboxylates .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z ~295 for CHNOS) .

Q. What preliminary bioactivity data exist for this compound?

Thiophene derivatives with electron-withdrawing groups (e.g., OCH, Cl) show enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, SF-268). For instance, analogs like ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (compound 8c ) exhibit IC values <10 µM, attributed to hydrophobic and electronic effects of substituents . However, some derivatives (e.g., 1a , 4 ) show undesired cytotoxicity against normal fibroblast (WI-38) cells, necessitating selectivity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.